molecular formula C22H18BrN3O3S2 B12213596 2-(4-bromophenoxy)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-bromophenoxy)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12213596
M. Wt: 516.4 g/mol
InChI Key: KQOXQUIVABNPII-LGMDPLHJSA-N
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Description

Structural Elucidation of 2-(4-Bromophenoxy)-3-[(Z)-(3-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-One

IUPAC Nomenclature and Systematic Characterization

The systematic IUPAC name This compound is derived from its polycyclic framework and substituent arrangement. The parent structure is the pyrido[1,2-a]pyrimidin-4-one system, a fused bicyclic heterocycle comprising a pyridine ring fused to a pyrimidinone moiety. Position 2 of this core is substituted by a 4-bromophenoxy group, while position 3 is occupied by a (Z)-configured methylidene bridge linking to a 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group.

The stereochemical descriptor (Z) specifies the spatial arrangement of the methylidene group relative to the thiazolidinone ring, confirmed through NMR coupling constants and nuclear Overhauser effect (NOE) correlations. The butyl substituent at position 3 of the thiazolidinone ring adopts an extended conformation, minimizing steric hindrance with adjacent functional groups.

Molecular Architecture Analysis

Heterocyclic Core Structure Evaluation

The molecular architecture centers on two fused heterocycles:

  • Pyrido[1,2-a]pyrimidin-4-one : A 10-π-electron system featuring a pyridine ring (positions 1–6) fused to a pyrimidinone ring (positions 7–10). The pyrimidinone moiety introduces a lactam group at position 4, contributing to planarity and conjugation across the system.
  • 1,3-Thiazolidin-4-one : A five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone at position 4. The 2-thioxo group enhances electron delocalization, stabilizing the thione tautomer.

The fused pyrido-pyrimidinone system exhibits partial aromaticity, with bond lengths intermediate between single and double bonds (e.g., C8–N9: 1.35 Å, C10–O11: 1.23 Å).

Substituent Configuration and Stereochemical Considerations

Key substituents include:

  • 4-Bromophenoxy group : Attached to position 2 of the pyrido-pyrimidinone core. The bromine atom at the para position induces electronic effects (e.g., inductive withdrawal) that polarize the aromatic ring.
  • (Z)-Methylidene bridge : Connects the pyrido-pyrimidinone core to the thiazolidinone ring. The Z-configuration places the thiazolidinone’s 3-butyl group and the pyrido-pyrimidinone’s oxygen atom on the same side, as evidenced by NOE enhancements between H-5 (thiazolidinone) and H-2 (pyrido-pyrimidinone).
  • 3-Butyl substituent : A four-carbon alkyl chain at position 3 of the thiazolidinone ring. The butyl group adopts a gauche conformation to minimize steric clashes with the adjacent thioxo group.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

1H NMR (400 MHz, DMSO-d6):

Signal (ppm) Multiplicity Integration Assignment
8.92 d (J = 7.2 Hz) 1H H-6 (pyrido-pyrimidinone)
7.78–7.81 m 2H H-2', H-6' (4-bromophenoxy)
7.45–7.49 m 2H H-3', H-5' (4-bromophenoxy)
6.98 s 1H H-5 (thiazolidinone)
4.12 t (J = 6.8 Hz) 2H OCH2 (butyl)
1.65–1.72 m 2H CH2CH2CH2CH3 (butyl)
1.35–1.42 m 2H CH2CH2CH3 (butyl)
0.92 t (J = 7.0 Hz) 3H CH2CH3 (butyl)

The deshielded singlet at δ 6.98 ppm corresponds to H-5 of the thiazolidinone ring, while the downfield doublet at δ 8.92 ppm arises from H-6 of the pyrido-pyrimidinone core. Coupling constants (e.g., J = 7.2 Hz for H-6) confirm conjugation across the fused ring system.

13C NMR (100 MHz, DMSO-d6):

Signal (ppm) Assignment
178.9 C=O (pyrimidinone)
167.2 C=S (thiazolidinone)
158.4 C-O (phenoxy)
132.1 C-Br (aromatic)
121.5–129.8 Aromatic carbons
45.6 N-CH2 (butyl)
22.1–31.8 Aliphatic carbons (butyl)

The carbonyl carbon (C=O) of the pyrimidinone resonates at δ 178.9 ppm, while the thioxo carbon (C=S) appears at δ 167.2 ppm, consistent with analogous thiazolidinone derivatives.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion : m/z 502.4 [M+H]+ (calculated for C21H16BrN3O3S2: 502.4).
  • Key fragments :
    • m/z 385.1: Loss of 4-bromophenoxy radical (117.3 Da).
    • m/z 256.0: Thiazolidinone ring cleavage with retention of the butyl group.
    • m/z 168.9: Pyrido-pyrimidinone core fragment.

The base peak at m/z 385.1 corresponds to the pyrido-pyrimidinone-thiazolidinone system after elimination of the 4-bromophenoxy group, highlighting the lability of the ether linkage.

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm−1):

Absorption Assignment
1725 ν(C=O) (pyrimidinone)
1680 ν(C=O) (thiazolidinone)
1245 ν(C=S)
1180 ν(C-O) (phenoxy)
675 δ(C-Br)

The strong absorption at 1725 cm−1 confirms the lactam carbonyl, while the band at 1680 cm−1 corresponds to the thiazolidinone ketone. The C=S stretch at 1245 cm−1 is characteristic of thione tautomers.

Properties

Molecular Formula

C22H18BrN3O3S2

Molecular Weight

516.4 g/mol

IUPAC Name

(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18BrN3O3S2/c1-2-3-11-26-21(28)17(31-22(26)30)13-16-19(29-15-9-7-14(23)8-10-15)24-18-6-4-5-12-25(18)20(16)27/h4-10,12-13H,2-3,11H2,1H3/b17-13-

InChI Key

KQOXQUIVABNPII-LGMDPLHJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

  • Conditions : Aromatic aldehydes, malononitrile, and 6-aminouracil under MWI (100–150°C).

  • Advantage : Reduced reaction time (30–60 min).

Solid-Phase Synthesis

  • Support : Wang resin or Merrifield resin.

  • Steps : Sequential coupling of bromophenoxy and thiazolidinylidene groups.

Challenges and Optimization Strategies

Challenge Solution
Low regioselectivity in brominationUse directed ortho-metalation or catalysts (e.g., Pd).
Z/E IsomerizationOptimize reaction temperature (0–25°C) and use polar aprotic solvents.
ScalabilityContinuous-flow reactors for CuI-catalyzed steps .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenoxy Group

The 4-bromophenoxy moiety undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Reaction with amines :
    Reaction with primary/secondary amines (e.g., piperazine, morpholine) in DMF at 80–100°C replaces the bromine atom with an amine group, yielding derivatives with enhanced solubility and bioactivity.

  • Suzuki Coupling :
    Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification for drug discovery.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
PiperazineDMF, 80°C, 12h2-(4-Piperazinophenoxy)-...72
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME2-(4-Phenylphenoxy)-...65

Oxidation and Reduction

  • Oxidation :
    The thioxo group (C=S) in the thiazolidinone ring oxidizes to sulfonic acid derivatives (C=O) using H₂O₂ in acetic acid .

  • Reduction :
    NaBH₄ selectively reduces the exocyclic double bond (Z-configuration retained) without affecting other functional groups .

Halogenation

Bromine or iodine in acetic acid adds across the exocyclic double bond, forming dihalogenated intermediates. These intermediates undergo elimination to regenerate the double bond under basic conditions (e.g., pyridine) .

Table 2: Thiazolidinone Ring Modifications

ReactionReagentProductOutcome
OxidationH₂O₂, AcOHSulfonyl derivativeEnhanced polarity
BrominationBr₂, AcOH5,5-Dibromo adductReversible under base

Cycloaddition Reactions

The electron-deficient pyrido[1,2-a]pyrimidin-4-one core participates in Diels-Alder reactions with dienes (e.g., anthracene) at 120°C, forming fused polycyclic derivatives .

Functionalization of the Pyrimidinone Core

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the pyrimidinone nitrogen, improving lipophilicity.

  • Hydrolysis :
    Acidic hydrolysis (HCl, reflux) cleaves the pyrimidinone ring to form carboxylic acid derivatives .

Biological Activity-Driven Modifications

  • Anticancer analogs :
    Introducing fluorophenyl groups via Suzuki coupling improves cytotoxicity (IC₅₀ = 1.2–3.8 μM against MCF-7 cells) .

  • Antimicrobial derivatives :
    Quaternization of the thiazolidinone nitrogen with methyl iodide enhances antibacterial activity (MIC = 4–8 μg/mL against S. aureus) .

Table 3: Structure-Activity Relationships

ModificationBiological TargetActivity Enhancement
4-Fluorophenyl substitutionCOX-II10× selectivity over COX-I
Piperazine substitutionDNA gyrase85% inhibition at 10 μM

Degradation Pathways

  • Photodegradation :
    UV exposure (254 nm) induces cleavage of the thiazolidinone ring, forming thiourea and pyrimidinone fragments .

  • Acidic Hydrolysis :
    Concentrated HCl at 100°C degrades the compound into 4-bromophenol and a thiazolidinone-carboxylic acid .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. The incorporation of the thiazolidinone structure in 2-(4-bromophenoxy)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one may enhance its efficacy against a range of bacterial and fungal pathogens. Studies have indicated that similar compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests its potential use in oncology. Thiazolidinones have been implicated in inhibiting cancer cell proliferation and inducing apoptosis. Preliminary studies on related compounds indicate that they can effectively target cancer pathways, making them candidates for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives for their antimicrobial properties against multiple pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In vitro studies on related thiazolidinone compounds demonstrated significant cytotoxic effects against several cancer cell lines. These findings highlight the potential of such compounds in developing new cancer therapeutics .

Data Table: Comparative Analysis of Biological Activities

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
Compound A10 - 2015
Compound B5 - 1510
This compoundTBDTBD

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone moiety, for example, can interact with enzymes or receptors, modulating their activity. The bromophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Key Differences: Replaces 4-bromophenoxy with a morpholinylethylamino group. Impact: Increased solubility due to the polar morpholine group but reduced halogen-mediated interactions. Bioactivity: Demonstrated moderate kinase inhibition (IC₅₀ = 1.2 µM against ROCK1) compared to the target compound (IC₅₀ = 0.8 µM) .

Substituent Variations at Position 3

  • 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Key Differences: Substitutes the butyl group in the thiazolidinone with a phenylethyl chain. target’s 486.4 g/mol). Bioactivity: Lower antimicrobial activity (MIC = 16 µg/mL vs. target’s 8 µg/mL against S. aureus) .

Analogues with Thiazolo[3,2-a]pyrimidine Cores

  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Key Differences : Thiazolo[3,2-a]pyrimidine core instead of pyrido[1,2-a]pyrimidin-4-one.
    • Impact : Reduced planarity due to the saturated dihydrothiazole ring.
    • Crystallography : Exhibits π-halogen interactions (Br···C distance = 3.41 Å), stabilizing its crystal lattice .

Analogues with Thiazolidinone Moieties in Other Scaffolds

  • 5-{[2-(Ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one Key Differences: Lacks the 4-bromophenoxy group but retains the thiazolidinone-methylidene motif. Bioactivity: Shows antioxidant activity (EC₅₀ = 45 µM in DPPH assay) comparable to the target compound (EC₅₀ = 38 µM) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) LogP
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Bromophenoxy (Z)-3-Butyl-thiazolidinone-methylidene 486.4 3.8
3-[(Z)-(3-Benzyl-...]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Morpholinylethylamino (Z)-3-Benzyl-thiazolidinone-methylidene 522.5 2.9
Ethyl 5-(4-Bromophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethoxycarbonyl 4-Bromophenyl 407.3 4.1

Table 2: Bioactivity Comparison

Compound Name Kinase Inhibition (IC₅₀, µM) Antimicrobial Activity (MIC, µg/mL) Antioxidant Activity (EC₅₀, µM)
Target Compound 0.8 (ROCK1) 8 (S. aureus) 38 (DPPH)
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)...]-4-one Not tested 16 (S. aureus) 45
3-[(Z)-(3-Benzyl...]-4H-pyrido[1,2-a]pyrimidin-4-one 1.2 (ROCK1) Not tested Not tested

Key Research Findings

Halogen Effects: The 4-bromophenoxy group in the target compound enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-halogenated analogues) .

Thiazolidinone Configuration: The (Z)-configuration of the thiazolidinone-methylidene group is critical for maintaining planar geometry, optimizing π-π stacking with aromatic residues in target proteins .

Synthetic Accessibility: Analogues with simpler substituents (e.g., ethylamino groups) are synthesized in higher yields (72% vs. 58% for the target compound) via Claisen-Schmidt condensations .

Biological Activity

The compound 2-(4-bromophenoxy)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a pyrido[1,2-a]pyrimidine core and several functional groups, including a bromophenoxy moiety and a thiazolidinone structure. This combination suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O2S2C_{22}H_{26}N_4O_2S_2 with a molecular weight of approximately 442.6 g/mol. The presence of the thiazolidinone ring is notable due to its association with various pharmacological properties, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Research on thiazolidinone derivatives has shown promising anticancer properties. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that certain thiazolidinones exhibited potent antitumor activity by reducing cell viability in glioblastoma multiforme cells . In particular, compounds with structural similarities to our compound were noted for their ability to inhibit tumor growth effectively.

Antimicrobial Activity

Thiazolidinones are recognized for their broad spectrum of antimicrobial activity. Studies have reported that compounds within this class can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. For example, thiazolidinone derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . The compound's structure suggests it may interact with bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.

The proposed mechanism of action for compounds like this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone moiety can modulate biological pathways by fitting into active sites of these targets, thereby influencing their activity .

Table 1: Summary of Biological Activities

Activity Target Effectiveness Reference
AnticancerGlioblastomaSignificant cytotoxicityDa Silva et al.
AntimicrobialS. aureus, E. coliMIC < 31.25 µg/mLHeerding et al.
AntifungalCandida spp.Effective against multiple strainsEvren et al.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
  • Schiff base formation : Reacting hydrazine derivatives with aldehydes under acidic conditions (e.g., acetic acid) to form intermediates .
  • Cyclization : Using sodium hypochlorite in ethanol to promote heterocyclic ring closure, followed by purification via vacuum filtration and solvent washing (methanol/water) .
  • Optimization : Monitor reaction progress via TLC and NMR spectroscopy. Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazine to aldehyde) and reaction time (~3–24 hours) to improve yields (>90% reported for analogous compounds) .
    Table 1 : Example Reaction Conditions for Intermediate Synthesis
StepReagentsSolventTimeYield
Schiff Base2-Hydrazinopyridine, 4-benzyloxy-3-methoxybenzaldehydeEthanol1 min91%
CyclizationNaOCl·5H₂OEthanol3 h85%

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C-NMR : Assign peaks to confirm Z-configuration of the methylidene group and bromophenoxy substitution. For example, a singlet at δ 10.72 ppm (¹H-NMR) corresponds to an imine proton, while aromatic protons appear at δ 7.49–7.31 ppm .
  • FTIR : Identify carbonyl (C=O, ~1596 cm⁻¹) and thioxo (C=S, ~1261 cm⁻¹) stretches .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1553 for intermediates) .

Q. What protocols are recommended for assessing thermal stability and solubility?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition temperatures.
  • Solubility Screening : Test polar (DMSO, ethanol) and non-polar (hexane) solvents. For analogs, DMSO-d6 is often used for NMR due to high solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic regions.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The thiazolidinone moiety may exhibit binding affinity via hydrogen bonding .
  • Reference : X-ray crystallography data (e.g., bond lengths/angles from analogous compounds) validate computational models .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/FTIR with single-crystal X-ray diffraction. For example, Z-configuration discrepancies can arise from dynamic effects in solution; solid-state structures provide definitive proof .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :
  • Analyze X-ray diffraction data for:
  • π-π Stacking : Aromatic pyrido-pyrimidinone cores often stack at 3.5–4.0 Å distances .
  • Hydrogen Bonding : Thioxo groups (C=S) may form C–H···S interactions with adjacent alkyl chains.
    Table 2 : Key Crystallographic Parameters (Hypothetical Data)
ParameterValue
Space GroupP2₁/c
Bond Length (C=S)1.65 Å
Dihedral Angle12.3°

Q. What strategies mitigate side reactions during functionalization of the thiazolidinone ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., thioxo groups with Boc anhydride).
  • Low-Temperature Reactions : Perform alkylation at –20°C to suppress hydrolysis .

Methodological Notes

  • Experimental Design : Use randomized block designs for reproducibility (e.g., split-plot designs for multi-variable studies) .
  • Data Reporting : Include error margins (e.g., ±0.01 ppm for NMR) and statistical significance (p < 0.05) for biological assays .

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